molecular formula C40H70O2 B15290541 Cholesteryl tridecanoate

Cholesteryl tridecanoate

Cat. No.: B15290541
M. Wt: 583.0 g/mol
InChI Key: VSBOMBMZJDIDEH-NKSQXZIVSA-N
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Description

Cholesteryl tridecanoate, also known as 3β-Hydroxy-5-cholestene 3-tridecanoate, is a cholesteryl ester. It is formed by the esterification of cholesterol with tridecanoic acid. This compound is a member of the broader class of cholesteryl esters, which are important in various biological and industrial contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl tridecanoate can be synthesized through the esterification of cholesterol with tridecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Cholesteryl tridecanoate primarily undergoes hydrolysis and hydrogenation reactions. Hydrolysis involves the breaking of the ester bond to yield cholesterol and tridecanoic acid. Hydrogenation can be used to reduce any unsaturated bonds present in the compound .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of cholesteryl tridecanoate involves its incorporation into lipid bilayers, where it can influence membrane properties such as fluidity and permeability. This is achieved through interactions with other lipid molecules, modulating the physical state of the membrane .

Comparison with Similar Compounds

  • Cholesteryl oleate
  • Cholesteryl palmitate
  • Cholesteryl stearate

Comparison: Cholesteryl tridecanoate is unique in its specific fatty acid chain length (tridecanoic acid), which imparts distinct physical and chemical properties compared to other cholesteryl esters. For instance, cholesteryl oleate contains an unsaturated fatty acid, which affects its behavior in biological membranes differently than the saturated tridecanoate .

Properties

Molecular Formula

C40H70O2

Molecular Weight

583.0 g/mol

IUPAC Name

[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tridecanoate

InChI

InChI=1S/C40H70O2/c1-7-8-9-10-11-12-13-14-15-16-20-38(41)42-33-25-27-39(5)32(29-33)21-22-34-36-24-23-35(31(4)19-17-18-30(2)3)40(36,6)28-26-37(34)39/h21,30-31,33-37H,7-20,22-29H2,1-6H3/t31-,33?,34?,35-,36?,37?,39+,40-/m1/s1

InChI Key

VSBOMBMZJDIDEH-NKSQXZIVSA-N

Isomeric SMILES

CCCCCCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3CC=C2C1)[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

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